molecular formula C12H18N2O3S B2605476 Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate CAS No. 436094-74-5

Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate

Cat. No. B2605476
CAS RN: 436094-74-5
M. Wt: 270.35
InChI Key: QUIYHHMLDJRKBB-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate is not fully understood. However, studies have suggested that it acts by inhibiting the activity of specific enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms. It has also been found to enhance the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and physiological effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and microorganisms, reduce inflammation, and enhance the activity of certain neurotransmitters in the brain. Additionally, it has been found to exhibit antioxidant properties, which may contribute to its potential use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate is its broad-spectrum antimicrobial and antifungal activity. It has also been found to exhibit significant anticancer properties, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate. One of the main areas of research is the development of new therapies for cancer and other diseases using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative disorders. Finally, there is a need to explore new synthesis methods and improve the solubility of this compound to expand its potential applications in various fields.
In conclusion, this compound is a chemical compound that has shown significant potential in scientific research. Its broad-spectrum antimicrobial and antifungal activity, as well as its potential use in the treatment of cancer and neurodegenerative disorders, make it an important area of study for future research.

Synthesis Methods

Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate can be synthesized through a multi-step process involving the reaction of different chemical reagents. The synthesis method involves the reaction of 2-amino-4-methylthiazole with tetrahydro-2-furanmethanol, followed by the reaction of the resulting product with ethyl chloroformate. The final product is obtained by the reaction of the intermediate product with sodium hydride and ethyl chloroformate.

Scientific Research Applications

Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant antimicrobial, antifungal, and anticancer properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

ethyl 4-methyl-2-(oxolan-2-ylmethylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-3-16-11(15)10-8(2)14-12(18-10)13-7-9-5-4-6-17-9/h9H,3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIYHHMLDJRKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCC2CCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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